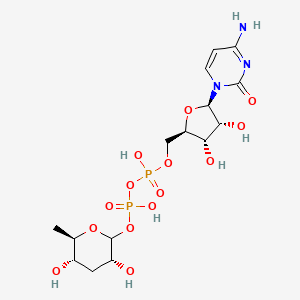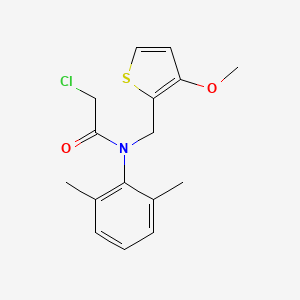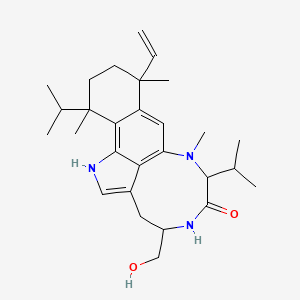
D-prephenyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-prephenyl lactate is a carboxylic acid having D-lactic acid as the carboxylic acid component and a 3-hydroxycyclohexa-1,4-diene as the alcohol component. It is an oxo dicarboxylic acid and a lactate ester. It derives from a (R)-lactic acid.
Applications De Recherche Scientifique
1. Treatment of Congenital Lactic Acidosis
D-Prephenyl lactate, related to dichloroacetate (DCA), is investigated in the treatment of congenital lactic acidosis. A controlled clinical trial examined the efficacy of DCA in children with this condition. The study focused on its effects on neuromuscular and behavioral function, quality of life, and blood lactate concentration (Stacpoole et al., 2006).
2. Biosynthesis in Traditional Medicine
In traditional Chinese medicine, biosynthesis of D-Danshensu (related to this compound) from L-DOPA is explored. This process involves engineered Escherichia coli cells, with the potential for treating cardiovascular and cerebrovascular diseases (Xiong et al., 2019).
3. Genetic Engineering for D-Lactic Acid Production
Advancements in genetic engineering techniques are applied to increase the production of D-lactic acid, a significant precursor for many chiral compounds in various industries. This research underscores the role of molecular biotechnology in enhancing D-lactate production (Qing-ge-le, 2010).
4. Enzymatic Applications
Research on enzymes like laccase, l-lactate dehydrogenase, and d-lactate dehydrogenase reveals their potential in various industrial applications, including the removal of pollutants and biosynthesis of medically relevant compounds. These studies explore the efficacy and optimization of these enzymes in different contexts (Ghosh et al., 2008; Lu et al., 2018).
Propriétés
Formule moléculaire |
C13H14O8 |
|---|---|
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
1-(2-carboxy-2-oxoethyl)-4-[(2R)-2-hydroxypropanoyl]oxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O8/c1-7(14)11(18)21-8-2-4-13(5-3-8,12(19)20)6-9(15)10(16)17/h2-5,7-8,14H,6H2,1H3,(H,16,17)(H,19,20)/t7-,8?,13?/m1/s1 |
Clé InChI |
LNGMWZFHTXFDNM-UYVLXELHSA-N |
SMILES isomérique |
C[C@H](C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
SMILES canonique |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















